N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a chemical compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzo[d]thiazole and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide typically involves the following steps:
Formation of benzo[d]thiazole: This can be achieved by the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.
Thioether formation: The benzo[d]thiazole derivative is then reacted with 4-fluorobenzenethiol in the presence of a base such as sodium hydride or potassium carbonate to form the thioether linkage.
Acetamide formation: The final step involves the reaction of the thioether with chloroacetamide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features could make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving thiazole derivatives and fluorophenyl groups.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzo[d]thiazole and fluorophenyl groups suggests that it could engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(benzo[d]thiazol-2-yl)-2-((4-methylphenyl)thio)acetamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c16-10-5-7-11(8-6-10)20-9-14(19)18-15-17-12-3-1-2-4-13(12)21-15/h1-8H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUSPVYLPNXXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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